molecular formula C23H20Cl2N2O4 B1226196 4-[2-(2,5-dichloroanilino)-2-oxoethoxy]-N-(2-methoxy-5-methylphenyl)benzamide

4-[2-(2,5-dichloroanilino)-2-oxoethoxy]-N-(2-methoxy-5-methylphenyl)benzamide

Cat. No. B1226196
M. Wt: 459.3 g/mol
InChI Key: ATKWSZXMSHHBOU-UHFFFAOYSA-N
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Description

4-[2-(2,5-dichloroanilino)-2-oxoethoxy]-N-(2-methoxy-5-methylphenyl)benzamide is a member of benzamides.

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis of Analogues: Studies have focused on synthesizing analogues of this compound with potential medicinal applications. For instance, Owton et al. (1995) explored the synthesis of an analogue with improved systemic exposure in guinea pigs (Owton et al., 1995).
  • Benzamide Derivatives Synthesis: Abu‐Hashem et al. (2020) synthesized novel benzamide derivatives for potential anti-inflammatory and analgesic applications (Abu‐Hashem et al., 2020).
  • Gefitinib Synthesis: Jin et al. (2005) reported on the synthesis of Gefitinib, a cancer medication, involving similar compounds (Jin et al., 2005).

Biological and Pharmaceutical Applications

  • Antihyperglycemic Agents: Nomura et al. (1999) identified benzamide derivatives as promising candidates for diabetes mellitus treatment (Nomura et al., 1999).
  • Gastrokinetic Agents: Kato et al. (1992) explored benzamides for their gastrokinetic activity, influencing gastric emptying (Kato et al., 1992).
  • Antibacterial Evaluation: Soliman et al. (2023) conducted a study on novel benzoxazinone derivatives, including related benzamides, for their antibacterial properties (Soliman et al., 2023).
  • Neuroleptic Activity: Iwanami et al. (1981) synthesized benzamides with potential neuroleptic activities (Iwanami et al., 1981).

Chemical Analysis and Structure

  • Molecular Structural Analysis: Demir et al. (2015) provided an extensive analysis of a similar benzamide molecule's structure using X-ray diffraction and DFT calculations (Demir et al., 2015).

Potential Applications in Psychiatry

  • Antipsychotic Agents: Högberg et al. (1990) explored the synthesis and antidopaminergic properties of related benzamide compounds for potential use as antipsychotic agents (Högberg et al., 1990).

Isotope Incorporation Studies

  • Isotope Labeling: Shevchenko et al. (2014) reported on the introduction of deuterium and tritium into similar benzamide compounds for labeling purposes (Shevchenko et al., 2014).

properties

Product Name

4-[2-(2,5-dichloroanilino)-2-oxoethoxy]-N-(2-methoxy-5-methylphenyl)benzamide

Molecular Formula

C23H20Cl2N2O4

Molecular Weight

459.3 g/mol

IUPAC Name

4-[2-(2,5-dichloroanilino)-2-oxoethoxy]-N-(2-methoxy-5-methylphenyl)benzamide

InChI

InChI=1S/C23H20Cl2N2O4/c1-14-3-10-21(30-2)20(11-14)27-23(29)15-4-7-17(8-5-15)31-13-22(28)26-19-12-16(24)6-9-18(19)25/h3-12H,13H2,1-2H3,(H,26,28)(H,27,29)

InChI Key

ATKWSZXMSHHBOU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)OC)NC(=O)C2=CC=C(C=C2)OCC(=O)NC3=C(C=CC(=C3)Cl)Cl

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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